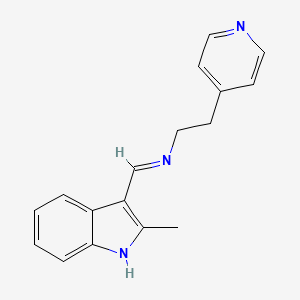
Ethanamine, N-(2-methyl-3-indolylmethylidene)-2-(4-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE][2-(PYRIDIN-4-YL)ETHYL]AMINE is a complex organic compound that features an indole and pyridine moiety Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE][2-(PYRIDIN-4-YL)ETHYL]AMINE typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 2-(pyridin-4-yl)ethylamine. This reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the imine bond. The reaction can be carried out under reflux conditions in solvents such as ethanol or methanol to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE][2-(PYRIDIN-4-YL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE][2-(PYRIDIN-4-YL)ETHYL]AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE][2-(PYRIDIN-4-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The pyridine ring can enhance binding affinity and specificity, leading to potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptamine: A naturally occurring compound with an indole moiety.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE][2-(PYRIDIN-4-YL)ETHYL]AMINE is unique due to its combination of indole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C17H17N3 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-N-(2-pyridin-4-ylethyl)methanimine |
InChI |
InChI=1S/C17H17N3/c1-13-16(15-4-2-3-5-17(15)20-13)12-19-11-8-14-6-9-18-10-7-14/h2-7,9-10,12,20H,8,11H2,1H3 |
InChI Key |
KVPFKORWQWBDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















